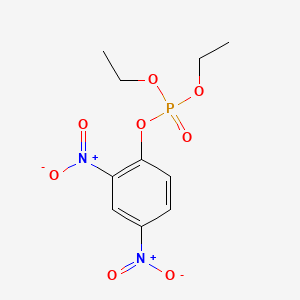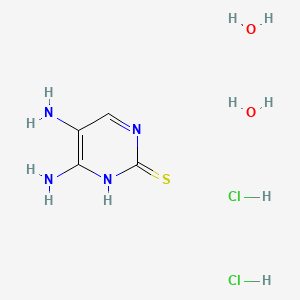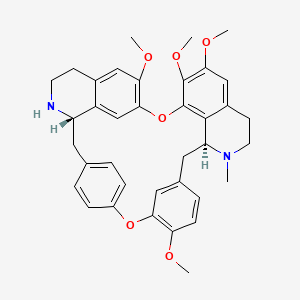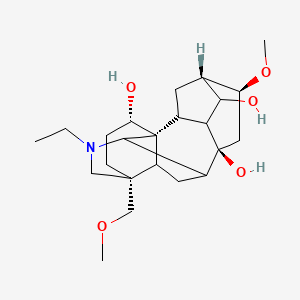
Isotalatizidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isotalatizidine: is a complex organic compound belonging to the class of aconitane alkaloids. These compounds are known for their intricate structures and diverse biological activities. The molecular formula of this compound is C23H37NO5 , and it has a molecular weight of approximately 407.54 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isotalatizidine involves multiple steps, typically starting from simpler aconitane derivatives. The key steps include:
Alkylation: Introduction of the ethyl group at the 20th position.
Methoxylation: Addition of methoxy groups at the 16th and 4th positions.
Hydroxylation: Introduction of hydroxyl groups at the 1st, 8th, and 14th positions.
These reactions often require specific catalysts and conditions, such as acidic or basic environments, to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve the extraction of aconitane alkaloids from natural sources, followed by chemical modification to introduce the desired functional groups. This approach can be more cost-effective and environmentally friendly compared to purely synthetic routes .
化学反应分析
Types of Reactions
Isotalatizidine can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups .
科学研究应用
Isotalatizidine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of aconitane alkaloids.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in traditional medicine systems.
Industry: Utilized in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry
作用机制
The mechanism of action of Isotalatizidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
Karakoline: Another aconitane alkaloid with similar structural features but different functional groups.
Neoline: Contains additional methoxy groups and exhibits distinct biological activities.
14-Acetylvirescenine: Features an acetyl group at the 14th position, altering its reactivity and properties.
Browniine: Similar structure but with different methoxy and hydroxyl group positions.
Uniqueness
Isotalatizidine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C23H37NO5 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC 名称 |
(1S,5S,6S,8S,13R,16S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |
InChI |
InChI=1S/C23H37NO5/c1-4-24-10-21(11-28-2)6-5-17(25)23-13-7-12-15(29-3)9-22(27,18(13)19(12)26)14(20(23)24)8-16(21)23/h12-20,25-27H,4-11H2,1-3H3/t12-,13?,14?,15+,16?,17+,18?,19?,20?,21-,22+,23-/m1/s1 |
InChI 键 |
RBSZCNOWHDHRFZ-CFIIAAHPSA-N |
手性 SMILES |
CCN1C[C@]2(CC[C@@H]([C@@]34C2CC(C31)[C@]5(C[C@@H]([C@H]6CC4C5C6O)OC)O)O)COC |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)COC |
规范 SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)COC |
同义词 |
isotalatizidine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-Naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea](/img/structure/B1228236.png)
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide](/img/structure/B1228237.png)
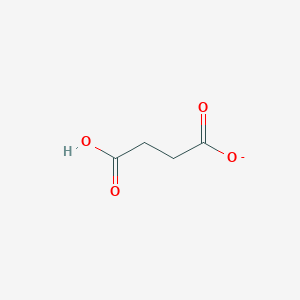
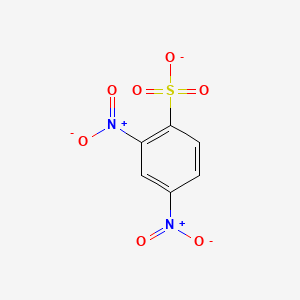
![N'-(5-bromo-2-oxo-3-indolyl)-2-[2-(trifluoromethyl)-1-benzimidazolyl]acetohydrazide](/img/structure/B1228244.png)
![2-Hydroxybenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228246.png)
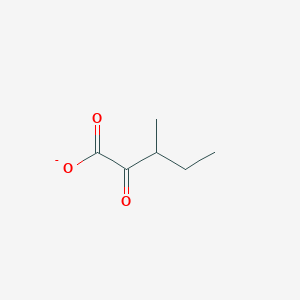
![8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione](/img/structure/B1228250.png)
![N-(6-methoxy-3-pyridinyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1228253.png)
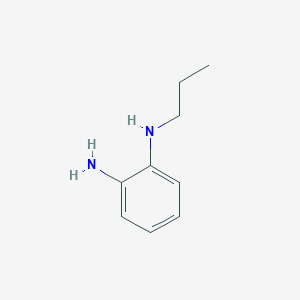
![2-Butenoic acid, 4-[(5-chloro-2-hydroxyphenyl)amino]-4-oxo-, (Z)-](/img/structure/B1228255.png)
